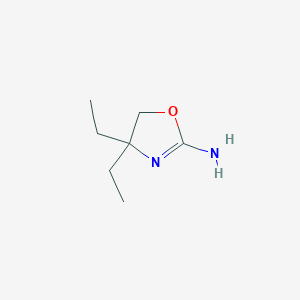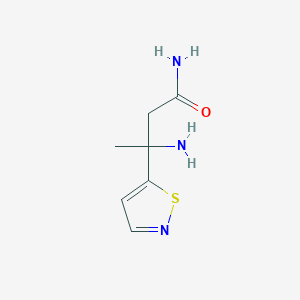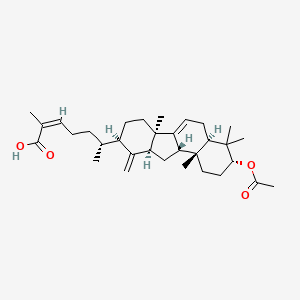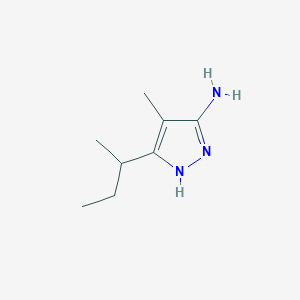
4,4-Diethyl-4,5-dihydro-1,3-oxazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4-Diethyl-4,5-dihydro-1,3-oxazol-2-amine is a heterocyclic compound featuring an oxazole ring. Oxazoles are known for their wide range of biological activities and are often used as intermediates in the synthesis of various chemical entities in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Diethyl-4,5-dihydro-1,3-oxazol-2-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the iodocyclization of O-alkenyl imidates, which can be derived from specific imidazolidinones . The reaction conditions often require the presence of iodine and a suitable solvent, followed by purification through flash chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring consistent quality, and implementing purification techniques suitable for industrial scales.
Analyse Chemischer Reaktionen
Types of Reactions
4,4-Diethyl-4,5-dihydro-1,3-oxazol-2-amine can undergo various chemical reactions, including:
Reduction: This involves the addition of hydrogen or the removal of oxygen atoms.
Substitution: This reaction involves replacing one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, often requiring specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxazole derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated compounds.
Wissenschaftliche Forschungsanwendungen
4,4-Diethyl-4,5-dihydro-1,3-oxazol-2-amine has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules.
Biology: It is used in studies involving enzyme interactions and receptor binding.
Industry: It finds applications in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4,4-Diethyl-4,5-dihydro-1,3-oxazol-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The oxazole ring structure allows it to bind effectively to these targets, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4,4-Dimethyl-4,5-dihydro-1,3-oxazol-2-amine
- 2-Ethyl-4,5-dimethyl-1,3-oxazole
- 4-(4,5-Dihydro-1,3-oxazol-2-yl)pyridine
Uniqueness
4,4-Diethyl-4,5-dihydro-1,3-oxazol-2-amine is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of ethyl groups at the 4-position can affect its binding affinity and selectivity towards different molecular targets, making it distinct from other oxazole derivatives.
Eigenschaften
Molekularformel |
C7H14N2O |
|---|---|
Molekulargewicht |
142.20 g/mol |
IUPAC-Name |
4,4-diethyl-5H-1,3-oxazol-2-amine |
InChI |
InChI=1S/C7H14N2O/c1-3-7(4-2)5-10-6(8)9-7/h3-5H2,1-2H3,(H2,8,9) |
InChI-Schlüssel |
PKTDSWFWOCSTDV-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1(COC(=N1)N)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-cyano-3-[1-(2-cyanoethyl)-3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B13071789.png)



![Methyl 2-[4-(aminomethyl)phenoxy]propanoate hydrochloride](/img/structure/B13071810.png)



![[Cis-6-(trifluoromethyl)oxan-3-yl]methanol](/img/structure/B13071821.png)





